3-Hydroxy Medetomidine

Description

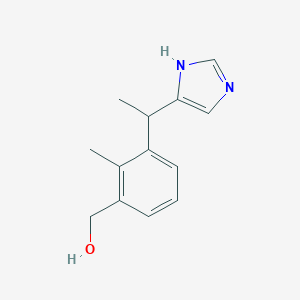

Structure

3D Structure

Properties

IUPAC Name |

[3-[1-(1H-imidazol-5-yl)ethyl]-2-methylphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9-11(7-16)4-3-5-12(9)10(2)13-6-14-8-15-13/h3-6,8,10,16H,7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQCEFAVROSRIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(C)C2=CN=CN2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565950 | |

| Record name | {3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylphenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128366-50-7 | |

| Record name | {3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylphenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 3-Hydroxy Medetomidine from Medetomidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medetomidine (B1201911), a potent and selective α2-adrenergic agonist, undergoes extensive metabolism in vivo, primarily through oxidation facilitated by the cytochrome P450 (CYP) enzyme system. The principal metabolic pathway involves the hydroxylation of the 3-methyl group on the aromatic ring of medetomidine to form its major metabolite, 3-Hydroxy Medetomidine. This biotransformation is a critical step in the clearance and pharmacological profiling of medetomidine. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound from medetomidine, detailing the enzymatic processes involved and providing established experimental protocols for its in vitro generation using liver microsomes. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and investigating the metabolism of medetomidine.

Introduction

Medetomidine is a synthetic α2-adrenergic agonist widely used in veterinary medicine for its sedative and analgesic properties.[1][2] Its pharmacological effects are primarily mediated by its active enantiomer, dexmedetomidine (B676). The clearance of medetomidine from the body is rapid, with biotransformation being the major route of elimination.[3] Understanding the metabolic fate of medetomidine is crucial for comprehending its pharmacokinetic and pharmacodynamic profiles, as well as for identifying potential drug-drug interactions.

The primary metabolic transformation of medetomidine is the hydroxylation of the methyl group at the 3-position of the phenyl ring, resulting in the formation of this compound.[3] This metabolite is subsequently conjugated, typically with glucuronic acid, and excreted in the urine.[3][4] This guide focuses on the initial and rate-limiting step of this pathway: the direct enzymatic conversion of medetomidine to this compound.

The Biosynthetic Pathway: Enzymatic Hydroxylation

The synthesis of this compound from medetomidine is not a conventional chemical synthesis but rather a biological transformation catalyzed by cytochrome P450 enzymes, which are primarily located in the liver.[5][6]

Key Enzymes Involved

Several CYP isoenzymes have been identified as contributors to the metabolism of medetomidine. Studies using dog liver microsomes have indicated that the primary enzymes responsible for medetomidine metabolism are from the CYP3A family, with minor contributions from CYP2D and CYP2E .[5] For the active enantiomer, dexmedetomidine, CYP2A6 has been identified as a key enzyme mediating its aliphatic hydroxylation.[7][8]

The overall reaction can be summarized as follows:

Medetomidine + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺

This reaction is a classic monooxygenase reaction where one atom of molecular oxygen is incorporated into the substrate (medetomidine), and the other is reduced to water.

Signaling and Regulatory Aspects

The expression and activity of CYP enzymes can be influenced by various factors, including genetic polymorphisms, co-administered drugs, and physiological state. For instance, dexmedetomidine has been shown to inhibit several CYP isoforms, including CYP2C9, CYP2D6, and CYP3A, suggesting a potential for drug-drug interactions.[8][9]

Experimental Protocol for In Vitro Synthesis

The in vitro synthesis of this compound is typically achieved through incubation of medetomidine with liver microsomes, which contain a high concentration of CYP enzymes. The following protocol is a generalized procedure based on methodologies reported in the literature.[5]

Materials and Reagents

-

Medetomidine hydrochloride

-

Liver microsomes (e.g., from dog, rat, or human)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH

-

0.1 M Phosphate (B84403) buffer (pH 7.4)

-

Internal standard solution (e.g., 100 ng/mL dextromethorphan (B48470) in acetone)

-

Acetonitrile or other suitable organic solvent for quenching

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

HPLC-MS/MS system for analysis

Incubation Procedure

-

Prepare Microsomal Suspension: Resuspend the liver microsomal protein in 0.1 M phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL.

-

Pre-incubation: In a microcentrifuge tube, combine the microsomal suspension with the NADPH regenerating system (or 1 mM NADPH). Pre-incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.

-

Initiate Reaction: Add medetomidine to the pre-incubated mixture to achieve the desired final concentration (e.g., ranging from 10 nM to 5000 nM for kinetic studies).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes for initial velocity determination). The incubation time can be varied to study the time course of the reaction.

-

Terminate Reaction: Stop the reaction by adding a volume of ice-cold organic solvent containing an internal standard (e.g., acetone (B3395972) with dextromethorphan). This step also serves to precipitate the microsomal proteins.

-

Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

Analysis

The concentration of medetomidine and the formation of this compound are quantified using a validated analytical method, typically High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[5] This technique provides the necessary sensitivity and selectivity for detecting and quantifying the analyte and its metabolite in a complex biological matrix.

Quantitative Data

The following table summarizes key quantitative parameters related to the metabolism of medetomidine, as reported in the literature.

| Parameter | Value | Species/System | Reference |

| Major Metabolite | This compound | Rat | [3][4] |

| Primary Metabolizing Enzymes | CYP3A, CYP2D, CYP2E | Dog Liver Microsomes | [5] |

| Key Enzyme for Dexmedetomidine Hydroxylation | CYP2A6 | Human cDNA-Expressed Proteins | [8] |

| Urinary Excretion of Unchanged Medetomidine | ~1% to 10% (dose-dependent) | Rat | [4] |

| Major Urinary Metabolites | Glucuronide of hydroxymedetomidine (~35%), Medetomidine carboxylic acid (~40%) | Rat | [4] |

Visualizations

Metabolic Pathway of Medetomidine

Caption: Metabolic pathway of medetomidine to its major metabolites.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for the in vitro synthesis of this compound.

Conclusion

The synthesis of this compound from medetomidine is a biologically mediated process, primarily driven by the cytochrome P450 enzyme system in the liver. Understanding this metabolic pathway is fundamental for the preclinical and clinical development of medetomidine and related compounds. The provided in vitro experimental protocol offers a reliable method for generating and studying this principal metabolite in a controlled laboratory setting. This guide serves as a foundational resource for professionals engaged in drug metabolism research and development, providing both the theoretical background and practical steps for investigating the biotransformation of medetomidine.

References

- 1. researchgate.net [researchgate.net]

- 2. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Biotransformation of medetomidine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic stability and determination of cytochrome P450 isoenzymes' contribution to the metabolism of medetomidine in dog liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of medetomidine and its active enantiomer dexmedetomidine on N-demethylation of ketamine in canines determined in vitro using enantioselective capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics of dexmedetomidine in patients with obstructive jaundice: A clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Effects of Dexmedetomidine on the Pharmacokinetics of Parecoxib and Its Metabolite Valdecoxib in Beagles by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

in vitro metabolism of medetomidine to 3-Hydroxy Medetomidine

An In-Depth Technical Guide to the In Vitro Metabolism of Medetomidine (B1201911) to 3-Hydroxymedetomidine

Introduction

Medetomidine is a potent and selective α2-adrenergic agonist utilized primarily in veterinary medicine for its sedative and analgesic properties.[1] Its pharmacological effects are closely linked to its metabolic fate. The biotransformation of medetomidine is a critical area of study for understanding its pharmacokinetic profile, duration of action, and potential for drug-drug interactions. The primary metabolic pathway for medetomidine is hydroxylation, leading to the formation of its main metabolite, 3-hydroxymedetomidine.[2][3] This guide provides a detailed overview of the in vitro metabolism of medetomidine, focusing on the enzymatic conversion to 3-hydroxymedetomidine, experimental protocols for its study, and quantitative data derived from in vitro systems.

Metabolic Pathway: Hydroxylation

The principal route of medetomidine metabolism is the hydroxylation of the methyl group at the 3-position of the aromatic ring, resulting in 3-hydroxymedetomidine.[3] This reaction is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[4] Specifically, CYP2A6 has been identified as a key enzyme mediating this aliphatic hydroxylation.[4][5] This initial oxidative step is crucial as 3-hydroxymedetomidine is the precursor for subsequent metabolic products, including its glucuronide conjugate and further oxidation to medetomidine carboxylic acid.[2][3]

Quantitative Data from In Vitro Studies

In vitro studies using liver microsomes provide valuable quantitative data on enzyme kinetics and metabolic stability. This data is instrumental in predicting a drug's in vivo clearance. The following table summarizes key kinetic parameters for medetomidine metabolism identified in the literature.

| Parameter | Value | Species / System | Key Findings | Reference |

| Km | 577 nM | Dog Liver Microsomes | Indicates a relatively low threshold for enzyme saturation. | [1] |

| T1/2 | 90 minutes | Dog Liver Microsomes | Suggests moderately low clearance in this system. | [1] |

| CLi | 0.008 mL/min | Dog Liver Microsomes | Intrinsic clearance value consistent with moderately low clearance. | [1] |

| Contributing Enzymes | CYP3A, CYP2D, CYP2E | Dog Liver Microsomes | Metabolism is principally carried out by CYP3A with minor contributions from CYP2D and CYP2E. | [1] |

Experimental Protocols

The following section details a generalized protocol for assessing the in vitro metabolism of medetomidine using liver microsomes. This methodology is standard for determining metabolic stability and identifying metabolites.

Objective

To determine the rate of metabolic conversion of medetomidine to 3-hydroxymedetomidine in a liver microsomal system and to calculate key kinetic parameters.

Materials and Reagents

-

Medetomidine

-

Pooled Liver Microsomes (e.g., human, rat, or dog)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) Buffer (e.g., 0.1 M, pH 7.4)

-

Internal Standard (e.g., Dextromethorphan)[1]

-

Termination Solvent (e.g., ice-cold acetonitrile (B52724) or methanol)

-

96-well plates or microcentrifuge tubes

-

Incubator/shaker set to 37°C

-

LC-MS/MS system

Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of medetomidine in a suitable solvent (e.g., DMSO, methanol).

-

Prepare working solutions of medetomidine by diluting the stock solution in the phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the pooled liver microsomes on ice immediately before use. Dilute the microsomes to the desired final protein concentration (e.g., 0.5-1.0 mg/mL) with cold phosphate buffer.

-

-

Incubation:

-

Pre-warm the microsomal suspension and medetomidine working solutions in a 37°C water bath for approximately 5 minutes.

-

To initiate the metabolic reaction, add the NADPH regenerating system to the pre-warmed microsome/medetomidine mixture. The final incubation mixture should contain medetomidine, liver microsomes, and the NADPH cofactor system in phosphate buffer.

-

Incubate the mixture at 37°C with gentle shaking.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60, 90 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately terminate the reaction by adding the aliquot to a tube or well containing ice-cold termination solvent (e.g., 2 volumes of acetonitrile) with the internal standard.[1]

-

-

Sample Processing:

-

Analytical Quantification:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of medetomidine and the formation of 3-hydroxymedetomidine at each time point.[1]

-

-

Data Analysis:

-

Plot the natural logarithm of the remaining medetomidine concentration versus time.

-

Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

-

Calculate the half-life (T1/2) using the formula: T1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / T1/2) / (mg protein/mL).

-

Analytical Methods for Metabolite Detection

The identification and quantification of medetomidine and its metabolites require sensitive and selective analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are the most common methods employed.

-

HPLC: This technique separates compounds based on their physicochemical properties. When coupled with a UV or photodiode array detector, it can quantify compounds in the parts-per-million (ppm) range.[11]

-

LC-MS/MS: This is the gold standard for metabolite analysis due to its superior sensitivity and specificity. It allows for the detection and quantification of medetomidine and 3-hydroxymedetomidine at very low concentrations (pg/mL to ng/mL).[1][12] The use of an internal standard and the development of a specific and sensitive method are crucial for accurate pharmacokinetic analysis.[1]

Conclusion

The in vitro metabolism of medetomidine to 3-hydroxymedetomidine is a primary clearance pathway mediated by hepatic cytochrome P450 enzymes. Understanding this biotransformation is fundamental for drug development professionals. The use of in vitro systems like liver microsomes allows for the determination of key kinetic parameters, which are essential for predicting in vivo behavior and assessing the potential for drug-drug interactions. The detailed protocols and analytical methods described in this guide provide a framework for researchers to effectively study the metabolic fate of medetomidine and similar compounds.

References

- 1. Metabolic stability and determination of cytochrome P450 isoenzymes' contribution to the metabolism of medetomidine in dog liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biotransformation of medetomidine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. The pharmacokinetics of dexmedetomidine in patients with obstructive jaundice: A clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Hydroxy Medetomidine | TRC-H946770-2.5MG | LGC Standards [lgcstandards.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijpsr.com [ijpsr.com]

- 12. Analytical method development for the simultaneous quantitation of dexmedetomidine and three potential metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of 3-Hydroxy Medetomidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 3-Hydroxy Medetomidine (B1201911), a primary metabolite of the potent and selective α2-adrenergic receptor agonist, medetomidine. Medetomidine is widely utilized in veterinary medicine for its sedative and analgesic properties. Understanding the pharmacological activity of its metabolites is crucial for a complete comprehension of its in vivo effects, duration of action, and overall safety profile. This document summarizes the current knowledge on the receptor binding affinity and functional activity of 3-Hydroxy Medetomidine, details relevant experimental protocols for its study, and presents key data in a structured format for clarity and comparative analysis.

Introduction

Medetomidine is a synthetic α2-adrenergic agonist that exerts potent sedative, analgesic, and anxiolytic effects through its interaction with α2-adrenoceptors in the central and peripheral nervous systems.[1][2] It is a racemic mixture, with the dextro-enantiomer, dexmedetomidine, being the pharmacologically active component.[1] The clinical efficacy of medetomidine is well-established in veterinary practice.[3] The biotransformation of medetomidine is a critical aspect of its pharmacology, leading to the formation of various metabolites. The primary metabolic pathway involves hydroxylation of the methyl group on the phenyl ring, resulting in the formation of this compound.[4][5] This document focuses specifically on the pharmacological characteristics of this major metabolite.

Metabolism of Medetomidine

The metabolism of medetomidine primarily occurs in the liver and is a rapid process.[6] The main biotransformation pathway is hydroxylation, followed by either glucuronidation or further oxidation to a carboxylic acid derivative.[4][5]

Metabolic Pathway of Medetomidine to this compound

Caption: Metabolic conversion of Medetomidine.

Pharmacological Profile of this compound

Current scientific literature suggests that the metabolites of medetomidine, including this compound, are pharmacologically inactive.[7] However, for a thorough evaluation, it is essential to present any available quantitative data on its interaction with relevant receptors.

Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a compound for its target receptor. These assays typically involve the use of a radiolabeled ligand that specifically binds to the receptor of interest. The ability of the test compound (this compound) to displace the radioligand is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

Table 1: α2-Adrenergic Receptor Binding Affinity of Medetomidine and this compound

| Compound | Receptor Subtype | Ki (nM) | Reference |

| Medetomidine | α2A | Data not available in search results | |

| α2B | Data not available in search results | ||

| α2C | Data not available in search results | ||

| This compound | α2A | Data not available in search results | |

| α2B | Data not available in search results | ||

| α2C | Data not available in search results |

Note: While specific Ki values for medetomidine at different α2-adrenoceptor subtypes were not found in the provided search results, it is widely characterized as a potent α2-agonist with high affinity.[1][8][9] The search did not yield any studies that have determined the Ki of this compound.

Functional Activity

Functional assays are performed to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For G-protein coupled receptors like the α2-adrenoceptor, a common functional assay is the measurement of cyclic adenosine (B11128) monophosphate (cAMP) levels. α2-Adrenoceptor agonists inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The potency of an agonist is typically expressed as the half-maximal effective concentration (EC50), while the efficacy refers to the maximal response produced by the compound.

Table 2: Functional Activity of Medetomidine and this compound at α2-Adrenergic Receptors

| Compound | Assay | Parameter | Value | Reference |

| Medetomidine | cAMP Inhibition | EC50 | Data not available in search results | |

| % Maximal Response | Data not available in search results | |||

| This compound | cAMP Inhibition | EC50 | Data not available in search results | |

| % Maximal Response | Data not available in search results |

Note: The search results did not provide specific EC50 or efficacy data for either medetomidine or this compound from functional assays.

In Vivo Effects

Given the likely lack of significant pharmacological activity at α2-adrenoceptors, this compound is not expected to produce the characteristic in vivo effects of the parent compound, such as sedation, analgesia, and cardiovascular changes. Studies on the biotransformation of medetomidine indicate that the termination of its pharmacological effects is associated with its rapid metabolism to compounds like this compound.[6]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible pharmacological characterization of compounds. Below are representative protocols for key experiments.

Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for α2-adrenergic receptors.

Caption: Workflow for α2-Adrenoceptor Binding Assay.

Protocol Details:

-

Membrane Preparation:

-

Tissues or cells expressing the α2-adrenergic receptor of interest are homogenized in a suitable buffer.

-

The homogenate is subjected to differential centrifugation to isolate the membrane fraction.

-

The final membrane pellet is resuspended in the assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a selective α2-adrenoceptor radioligand (e.g., [3H]-Rauwolscine or [3H]-RX821002) and varying concentrations of the test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

-

The incubation is carried out at a specific temperature for a defined period to reach equilibrium.

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

A displacement curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

The half-maximal inhibitory concentration (IC50) is determined from the displacement curve.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol outlines a method to assess the functional activity of a test compound at α2-adrenergic receptors by measuring its effect on intracellular cAMP levels.

Caption: Workflow for cAMP Functional Assay.

Protocol Details:

-

Cell Culture and Treatment:

-

Cells stably or transiently expressing the α2-adrenergic receptor subtype of interest are cultured in appropriate media and seeded into multi-well plates.

-

Prior to the assay, the cell culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor to prevent cAMP degradation.

-

The cells are then stimulated with an adenylyl cyclase activator, such as forskolin, to induce a measurable level of cAMP production.

-

Varying concentrations of the test compound (this compound) are added to the wells.

-

-

cAMP Measurement:

-

After a defined incubation period, the cells are lysed to release the intracellular cAMP.

-

The concentration of cAMP in the cell lysates is quantified using a commercially available assay kit, such as a competitive immunoassay (e.g., HTRF®, ELISA).

-

-

Data Analysis:

-

A concentration-response curve is generated by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the test compound concentration.

-

The EC50 and the maximal inhibitory effect (Emax) are determined from the curve.

-

Conclusion

References

- 1. Pharmacological profiles of medetomidine and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review of the physiological effects of alpha2-agonists related to the clinical use of medetomidine in small animal practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biotransformation of medetomidine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Pharmacokinetics of medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. librarysearch.bcu.ac.uk [librarysearch.bcu.ac.uk]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Hydroxy Medetomidine: An In-Depth Technical Guide on its α2-Adrenergic Metabolite Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy Medetomidine (B1201911), a primary metabolite of the potent α2-adrenergic agonist, medetomidine. While the pharmacological activity of medetomidine is well-characterized, the specific contribution of its metabolites to its overall therapeutic and side-effect profile is an area of ongoing investigation. This document details the known metabolic pathway of medetomidine to 3-Hydroxy Medetomidine, the established mechanism of action of α2-adrenergic receptor agonists, and standardized experimental protocols for assessing the binding and functional activity of such compounds. Due to a lack of available data in the current scientific literature, this guide highlights the gap in quantitative binding affinity and functional potency data for this compound itself, presenting an opportunity for future research.

Introduction

Medetomidine is a highly selective and potent α2-adrenergic receptor agonist widely used in veterinary medicine for its sedative, analgesic, and anxiolytic properties.[1][2] Its pharmacological effects are mediated through the activation of α2-adrenergic receptors, which are G-protein coupled receptors involved in the negative feedback regulation of norepinephrine (B1679862) release.[3][4] The clinical effects of medetomidine are primarily attributed to its dextro-enantiomer, dexmedetomidine (B676).[5]

Upon administration, medetomidine undergoes extensive hepatic biotransformation, with hydroxylation being a primary metabolic pathway.[5] One of the major metabolites formed through this process is this compound. Understanding the pharmacological profile of this metabolite is crucial for a complete comprehension of medetomidine's pharmacokinetics and pharmacodynamics, including the duration of its effects and the potential for active metabolites to contribute to the overall clinical picture. This guide synthesizes the current knowledge on this compound's role as an α2-adrenergic metabolite.

Metabolism of Medetomidine to this compound

The primary route of medetomidine metabolism involves oxidation by hepatic cytochrome P450 enzymes. The initial and key step in the formation of this compound is the hydroxylation of the 3-methyl group on the phenyl ring of the medetomidine molecule. This metabolite can then undergo further conjugation, such as glucuronidation, before excretion.

Mechanism of Action: α2-Adrenergic Receptor Signaling

As a metabolite of an α2-adrenergic agonist, this compound is presumed to interact with α2-adrenergic receptors. The activation of these receptors initiates a well-defined intracellular signaling cascade. α2-Adrenergic receptors are coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels leads to a decrease in the activity of protein kinase A (PKA), ultimately resulting in the modulation of various cellular functions, including a decrease in neurotransmitter release from presynaptic neurons.

Quantitative Data

A thorough review of the existing scientific literature reveals a significant lack of quantitative data regarding the binding affinity and functional activity of this compound at α2-adrenergic receptor subtypes. While extensive data is available for the parent compound, medetomidine, and its active enantiomer, dexmedetomidine, similar characterization for its metabolites has not been published. The following tables summarize the available data for medetomidine to provide a comparative context.

Table 1: α2-Adrenergic Receptor Binding Affinity of Medetomidine

| Compound | Receptor Subtype | Ki (nM) | Species | Reference |

| Medetomidine | α2 | 1.08 | Rat | [6] |

| Dexmedetomidine | α2 | 1.3 | Human | [7] |

Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. Data for this compound is not currently available in the peer-reviewed literature.

Table 2: Functional Activity of Medetomidine at α2-Adrenergic Receptors

| Compound | Assay | EC50 (nM) | Emax (% Inhibition of cAMP) | Cell Line | Reference |

| Medetomidine | cAMP Accumulation | ~10 | Not Reported | Not Specified | [2] |

| Dexmedetomidine | cAMP Accumulation | 0.63 | 80% | CHO cells | [7] |

EC50: Half-maximal effective concentration, a measure of a drug's potency. Emax: Maximum effect of a drug. Data for this compound is not currently available in the peer-reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds with α2-adrenergic receptors. These protocols are based on established and widely used techniques in the field.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the α2-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a multi-well plate, add a fixed amount of the membrane preparation to each well.

-

Add a fixed concentration of a suitable radioligand (e.g., [3H]rauwolscine for antagonists or [3H]clonidine for agonists).

-

Add varying concentrations of the unlabeled test compound (this compound).

-

Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known unlabeled ligand).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), providing information on its functional activity as an agonist or antagonist.

Methodology:

-

Cell Culture and Plating:

-

Culture cells expressing the α2-adrenergic receptor subtype of interest.

-

Plate the cells in a multi-well plate at a suitable density and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add varying concentrations of the test compound (this compound).

-

Stimulate the cells with an agent that increases intracellular cAMP levels, such as forskolin (B1673556) (which directly activates adenylyl cyclase).

-

Incubate for a defined period to allow for changes in cAMP levels.

-

-

cAMP Quantification:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the test compound concentration.

-

For agonists, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

-

For antagonists, the assay is performed in the presence of a fixed concentration of an agonist, and the IC50 (the concentration of the antagonist that inhibits 50% of the agonist's effect) is determined.

-

Conclusion and Future Directions

This compound is a significant metabolite of the α2-adrenergic agonist medetomidine. Based on its origin, it is presumed to act on α2-adrenergic receptors, leading to a decrease in intracellular cAMP levels and subsequent downstream effects. However, there is a notable absence of published data quantifying the binding affinity and functional potency of this compound at the different α2-adrenergic receptor subtypes.

Future research should focus on the in-depth pharmacological characterization of this compound. Determining its binding profile (Ki values) and functional activity (EC50 and Emax values) at α2A, α2B, and α2C adrenergic receptors is essential. Such studies will elucidate the potential contribution of this metabolite to the overall pharmacological effects of medetomidine, including its sedative, analgesic, and cardiovascular effects. A comprehensive understanding of the activity of medetomidine's metabolites will provide a more complete picture of its clinical profile and may inform the development of new α2-adrenergic agonists with improved therapeutic properties.

References

- 1. Pharmacological profiles of medetomidine and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of atipamezole, detomidine and medetomidine on release of steroid hormones by porcine adrenocortical cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of dexmedetomidine on the release of [3H]-noradrenaline from rat kidney cortex slices: characterization of alpha2-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medetomidine - Wikipedia [en.wikipedia.org]

- 6. Comparative effects of medetomidine enantiomers on in vitro and in vivo microsomal drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Receptor Binding Profile of 3-Hydroxy Medetomidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medetomidine (B1201911), a potent and selective α2-adrenergic receptor agonist, is widely utilized in veterinary medicine for its sedative and analgesic properties. Its pharmacological effects are primarily mediated through its interaction with α2-adrenoceptors. The metabolism of medetomidine leads to the formation of several metabolites, including 3-Hydroxy Medetomidine. Understanding the receptor binding affinity of these metabolites is crucial for a comprehensive assessment of the drug's overall pharmacological and toxicological profile. This technical guide provides an in-depth overview of the receptor binding affinity of medetomidine, the parent compound of this compound, due to the current lack of specific binding data for the metabolite itself. Furthermore, this document details the standard experimental protocols for determining such affinities and illustrates the associated signaling pathways.

Receptor Binding Affinity of Medetomidine

The following table summarizes the receptor binding affinity of medetomidine for α-adrenergic receptors.

| Compound | Receptor Subtype | Ki (nM) | Selectivity (α2/α1) |

| Medetomidine | α1 | 1750 | 1620 |

| Medetomidine | α2 | 1.08 |

Data compiled from existing research on medetomidine.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity is typically achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[2] There are three main types of radioligand binding assays: saturation, competitive, and kinetic assays.[2] Competitive binding assays are most commonly used to determine the affinity (Ki) of an unlabeled compound, such as this compound.

Principle of Competitive Radioligand Binding Assay

In a competitive binding assay, a fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor of interest with high affinity) is incubated with the receptor preparation in the presence of increasing concentrations of an unlabeled test compound (the compound whose affinity is to be determined). The unlabeled compound competes with the radiolabeled ligand for binding to the receptor. By measuring the amount of radiolabeled ligand bound at each concentration of the unlabeled compound, an inhibition curve can be generated, from which the IC50 (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Detailed Methodology

The following is a generalized protocol for a competitive radioligand binding assay for α2-adrenergic receptors.

1. Membrane Preparation:

-

Tissues or cells expressing the α2-adrenergic receptor are homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

The protein concentration of the membrane preparation is determined using a standard protein assay.

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer

-

A fixed concentration of a suitable α2-adrenergic receptor radioligand (e.g., [3H]-clonidine or [3H]-MK-912).

-

Increasing concentrations of the unlabeled test compound (e.g., this compound).

-

The membrane preparation.

-

-

Non-specific binding is determined in the presence of a high concentration of a known α2-adrenergic agonist or antagonist.

-

The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification of Bound Radioactivity:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

5. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the unlabeled test compound.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Signaling Pathways of α2-Adrenergic Receptors

α2-Adrenergic receptors are G protein-coupled receptors (GPCRs) that are associated with the inhibitory G protein (Gi).[3] Upon agonist binding, such as medetomidine, the receptor undergoes a conformational change, leading to the activation of the Gi protein. This activation initiates a downstream signaling cascade that results in various cellular responses.

The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4] This reduction in cAMP levels affects the activity of protein kinase A (PKA) and subsequently modulates the function of various downstream effector proteins. Additionally, the βγ subunits of the activated Gi protein can directly interact with and modulate the activity of other signaling molecules, such as ion channels.

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.

Caption: Radioligand Binding Assay Workflow.

Conclusion

While the receptor binding affinity of this compound remains to be specifically elucidated, the well-established high affinity and selectivity of its parent compound, medetomidine, for α2-adrenergic receptors provide a critical point of reference. The methodologies outlined in this guide, particularly the competitive radioligand binding assay, represent the standard approach for determining the binding characteristics of novel or uncharacterized compounds like this compound. A thorough understanding of the receptor binding profiles of all metabolites is essential for a complete picture of a drug's mechanism of action and potential off-target effects. Future research focusing on the direct determination of the binding affinity of this compound at various adrenergic receptor subtypes is warranted to fully comprehend its pharmacological significance.

References

- 1. Pharmacological profiles of medetomidine and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. Alpha-2 Adrenergic Receptors - Life Science Products | StressMarq Biosciences Inc. [stressmarq.com]

The Discovery and Toxicological Significance of 3-Hydroxy Medetomidine: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of novel adulterants in the illicit drug supply presents a continuous challenge to public health and safety. Medetomidine (B1201911), a potent α2-adrenergic agonist primarily used in veterinary medicine, has been increasingly identified in forensic toxicology cases, often in combination with opioids like fentanyl. This guide provides a comprehensive overview of 3-Hydroxy Medetomidine, the principal metabolite of medetomidine. Its detection is a critical biomarker for confirming exposure to the parent compound. We will delve into the discovery, metabolic pathways, toxicological significance, and the analytical methodologies essential for its identification and quantification. This document serves as a technical resource for professionals in toxicology, pharmacology, and drug development, offering detailed experimental protocols and data to aid in research and clinical diagnostics.

Introduction to Medetomidine

Medetomidine is a synthetic α2-adrenergic agonist that functions as a sedative and analgesic.[1][2] It is a racemic mixture of two enantiomers: dexmedetomidine (B676), the pharmacologically active form, and levomedetomidine.[3][4] Dexmedetomidine is approved for human use as a sedative in intensive care settings and for procedural sedation.[1][5] Medetomidine is noted for its high potency and selectivity for α2-receptors, with an α2:α1 selectivity ratio of 1620:1, significantly higher than other α2-agonists like xylazine (B1663881) (160:1) and clonidine (B47849) (220:1).[1][2]

Recently, medetomidine has emerged as a dangerous adulterant in the illicit drug market, frequently mixed with fentanyl.[1][6][7][8] Its presence complicates overdose scenarios as its sedative effects are not reversible by the opioid antagonist naloxone.[1][9] This has created an urgent need for reliable methods to detect medetomidine exposure in clinical and forensic settings.

Discovery and Metabolism of Medetomidine

The biotransformation of medetomidine was first systematically studied in rats, leading to the identification of its major metabolites.[10][11] Medetomidine is extensively metabolized in the liver, primarily through two main pathways: N-glucuronidation of the imidazole (B134444) ring and hydroxylation of the 2,3-dimethylphenyl group.[5] The hydroxylation of the 3-methyl group on the phenyl ring, catalyzed by cytochrome P450 enzymes (notably CYP2A6), results in the formation of this compound (also known as Medetomidine metabolite MIII).[5][10][11] This metabolite is then often conjugated with glucuronic acid before renal excretion.[5][6] Metabolites of dexmedetomidine are considered to be over 100-fold less potent at the α2-receptor and are generally considered inactive.[5]

Figure 1: Metabolic Pathway of Medetomidine to this compound.

Toxicological Significance of this compound

The primary toxicological significance of this compound lies in its role as a definitive biomarker of medetomidine exposure.[6] As medetomidine itself is rapidly metabolized, the parent drug may be present at very low or undetectable concentrations in biological samples, especially with a delay in collection. However, its hydroxylated metabolite is more readily detectable in urine.[6]

Recent studies have highlighted the critical importance of detecting this metabolite. In a study of patients in Philadelphia, this compound was universally detected in all 58 urine samples from individuals with suspected medetomidine exposure, whereas the parent compound was not.[6] Similarly, during an overdose cluster in Chicago in May 2024, all 55 patients tested were positive for this compound.[7] These findings underscore that testing for this compound is essential for accurately identifying medetomidine's role in overdose cases.

The clinical presentation of medetomidine toxicity includes profound sedation, bradycardia (slowed heart rate), and hypotension (low blood pressure), which can be more severe and prolonged than with xylazine due to its higher potency.[12]

Analytical Methodology for Detection

The gold standard for the detection and quantification of this compound in biological matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for detecting low concentrations of metabolites in complex samples like urine and blood.

Experimental Protocol: LC-MS/MS Analysis of this compound in Urine

Objective: To identify and quantify this compound in human urine samples.

Materials:

-

This compound certified reference material

-

Medetomidine-d3 (or other suitable internal standard)

-

β-glucuronidase enzyme

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

LC-MS/MS system

Procedure:

-

Sample Pre-treatment (Enzymatic Hydrolysis):

-

To a 1 mL urine sample, add an internal standard (e.g., Medetomidine-d3).

-

Add buffer (e.g., acetate (B1210297) buffer, pH 5.0) and β-glucuronidase.

-

Incubate the mixture (e.g., at 60°C for 1-2 hours) to cleave the glucuronide conjugate, liberating free this compound. One study noted that 32% of medetomidine exposures would have been missed without this enzymatic pre-treatment step.[6]

-

-

Sample Extraction (Solid Phase Extraction - SPE):

-

Condition the SPE cartridge with methanol (B129727) followed by deionized water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water, dilute acid) to remove interferences.

-

Elute the analyte and internal standard with a stronger, typically basic, organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor for specific precursor-to-product ion transitions for both the analyte and the internal standard. For this compound (C13H16N2O, MW: 216.3), a potential precursor ion would be [M+H]+ at m/z 217.2. Product ions would be determined by fragmentation analysis.

-

-

Figure 2: Workflow for the Analysis of this compound.

Quantitative Data

Quantitative analysis is crucial for correlating metabolite concentrations with clinical symptoms. While specific toxic or lethal concentrations for this compound in humans have not been established, data from recent toxicological findings provide important context.

| Parameter | Matrix | Value/Range | Reference |

| Clinical Phenotype Correlation | Urine | Higher concentrations of 3-OH-M correlated with intoxication phenotype vs. withdrawal. | [6] |

| Intoxication Case Concentration | Urine | Median: 1107 ng/mL (Fentanyl) | [6] |

| Withdrawal Case Concentration | Urine | Median: 39 ng/mL (Fentanyl) | [6] |

| LC-MS/MS LLOQ (Parent Drug) | Dog Plasma | 0.1 ng/mL (for Medetomidine enantiomers) | [13] |

| HPLC Linearity (Parent Drug) | Bulk Drug | 1.04 µg/mL to 6.23 µg/mL (for Dexmedetomidine) | [14] |

Note: Data for this compound concentrations in human overdose cases are still emerging. The fentanyl concentrations from a cohort with universal 3-OH-M exposure are provided for context. The LLOQ and linearity data are for the parent drug but illustrate typical analytical performance.

Pharmacological Activity of Metabolites and Signaling

Medetomidine exerts its effects by agonizing α2-adrenergic receptors, which are G-protein coupled receptors. This activation inhibits adenylyl cyclase, decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP), and leads to hyperpolarization of neurons, resulting in sedation and analgesia.[1] As previously stated, the metabolites of dexmedetomidine, including the hydroxylated forms, are significantly less potent at these receptors and are considered pharmacologically inactive.[5]

References

- 1. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological profiles of medetomidine and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medetomidine - Wikipedia [en.wikipedia.org]

- 4. Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs. | Semantic Scholar [semanticscholar.org]

- 5. Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical Identification and Clinical Description of Medetomidine Exposure in People Who Use Fentanyl in Philadelphia, PA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdc.gov [cdc.gov]

- 8. cfsre.org [cfsre.org]

- 9. navisclinical.com [navisclinical.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Responding to medetomidine: clinical and public health needs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A quick approach for medetomidine enantiomer determination in dog plasma by chiral liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijrpr.com [ijrpr.com]

The Role of Cytochrome P450 in the Formation of 3-Hydroxy Medetomidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medetomidine (B1201911), a potent α2-adrenergic agonist utilized for its sedative and analgesic properties in veterinary medicine, undergoes extensive hepatic metabolism. A primary metabolic pathway involves the hydroxylation of the methyl group at the 3-position of the phenyl ring, leading to the formation of its major metabolite, 3-Hydroxy Medetomidine. This biotransformation is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. Understanding the specific CYP isoforms responsible for this metabolic step is crucial for predicting drug-drug interactions, understanding inter-individual and inter-species variability in drug response, and ensuring the safe and effective use of medetomidine. This guide provides a comprehensive overview of the role of cytochrome P450 in this compound formation, summarizing key quantitative data and detailing relevant experimental protocols.

Introduction to Medetomidine Metabolism

Medetomidine is primarily cleared from the body through metabolic processes in the liver. The main route of biotransformation is oxidation, followed by conjugation.[1][2][3][4] The initial and rate-limiting step in the primary metabolic cascade is the hydroxylation of medetomidine. This reaction, which produces this compound, is mediated by various cytochrome P450 enzymes.[1][2] Subsequent conjugation of the hydroxylated metabolite, primarily through glucuronidation, facilitates its excretion from the body.[3][5]

Cytochrome P450 Isoforms in this compound Formation

Several cytochrome P450 isoforms have been identified as key players in the hydroxylation of medetomidine to this compound. The specific enzymes involved can vary between species, a critical consideration in drug development and veterinary medicine.

Role of CYP Enzymes in Human Metabolism

In humans, the metabolism of dexmedetomidine (B676), the active S-enantiomer of medetomidine, has been studied to elucidate the responsible CYP isoforms. Key findings indicate that CYP2A6 is a primary enzyme responsible for the aliphatic hydroxylation of dexmedetomidine to 3-hydroxy dexmedetomidine.[6] Additionally, studies using cDNA-expressed proteins have shown that CYP2D6 and CYP2E1 are the most active P450s in the formation of the H-3 metabolite, which is understood to be this compound.[7]

Role of CYP Enzymes in Animal Metabolism

In veterinary species, particularly canines, the metabolic profile of medetomidine has been investigated. In dogs, the principal CYP isoform involved in medetomidine metabolism is CYP3A , with minor contributions from CYP2D and CYP2E .[8] Furthermore, medetomidine has been identified as a potent inhibitor of CYP2B11 in dogs.[9] In rats, hydroxylation of a methyl substituent is the main biotransformation pathway observed in vitro.[3]

Quantitative Data on Medetomidine Metabolism

The kinetics of medetomidine metabolism provide valuable insights into enzyme affinity and metabolic clearance. The following table summarizes the available quantitative data for the metabolism of medetomidine.

| Species | Enzyme System | Parameter | Value | Reference |

| Dog | Liver Microsomes | Km | 577 nM | [8] |

| Dog | Liver Microsomes | T1/2 | 90 min | [8] |

| Dog | Liver Microsomes | CLi | 0.008 mL/min | [8] |

Experimental Protocols

The investigation of medetomidine metabolism and the identification of the involved CYP isoforms typically employ in vitro experimental models. Below are detailed methodologies for key experiments.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to determine the kinetic parameters of medetomidine metabolism.

Objective: To determine the Michaelis-Menten parameters (Vmax, Km), half-life (T1/2), and intrinsic clearance (CLi) of medetomidine.

Materials:

-

Dog liver microsomes

-

Medetomidine standard

-

0.1 M Phosphate (B84403) buffer, pH 7.4

-

NADPH (1 mM)

-

Internal standard solution (e.g., 100 ng/mL of dextromethorphan (B48470) in acetone)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

HPLC-ESI/MS/MS system

Procedure:

-

Prepare microsomal suspensions by diluting 1 mg/mL of microsomal proteins in 0.1 M phosphate buffer, pH 7.4.

-

Pre-incubate the microsomal suspensions with 1 mM NADPH for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding various concentrations of medetomidine (e.g., 10-5000 nM) to the pre-incubated microsomes.

-

Incubate the reaction mixtures at 37°C. For kinetic information, take samples at various time points. To determine the initial velocity (vi), a 10-minute incubation is used.

-

Stop the reaction by adding an internal standard solution.

-

Analyze the concentration of medetomidine in the samples using a validated selective and sensitive HPLC-ESI/MS/MS method.

-

Determine the kinetic parameters (Km and Vmax) using non-linear regression analysis of the initial velocity data.

Identification of CYP Isoforms using Selective Inhibitors

This protocol aims to identify the specific CYP isoforms responsible for medetomidine metabolism.

Objective: To determine the contribution of different CYP isoforms to the metabolism of medetomidine.

Materials:

-

Liver microsomes (from the species of interest)

-

Medetomidine

-

NADPH

-

Specific CYP isoform inhibitors (e.g., ketoconazole (B1673606) for CYP3A, quinidine (B1679956) for CYP2D6, etc.)

-

Control solvent for inhibitors

-

Analytical instrumentation (HPLC-MS/MS)

Procedure:

-

Pre-incubate liver microsomes with a specific CYP inhibitor or control solvent for a defined period at 37°C.

-

Initiate the metabolic reaction by adding medetomidine and NADPH.

-

Incubate for a fixed time at 37°C.

-

Terminate the reaction and process the samples for analysis.

-

Quantify the formation of this compound using HPLC-MS/MS.

-

Compare the rate of metabolite formation in the presence of the inhibitor to the control. A significant reduction in metabolite formation indicates the involvement of the inhibited CYP isoform.

Visualizing Metabolic Pathways and Workflows

Metabolic Pathway of Medetomidine

The following diagram illustrates the primary metabolic pathway of medetomidine to this compound and its subsequent conjugation.

Caption: Metabolic conversion of Medetomidine.

Experimental Workflow for CYP Isoform Identification

The diagram below outlines the experimental workflow for identifying the specific CYP450 isoforms involved in medetomidine metabolism using selective inhibitors.

Caption: Workflow for CYP isoform identification.

Conclusion

The formation of this compound is a critical step in the metabolic clearance of medetomidine, primarily mediated by the cytochrome P450 enzyme system. The specific isoforms involved, including CYP2A6, CYP2D6, and CYP2E1 in humans and CYP3A in dogs, highlight the importance of considering species differences in drug metabolism. The provided quantitative data and experimental protocols offer a framework for researchers and drug development professionals to further investigate the metabolism of medetomidine, predict potential drug-drug interactions, and optimize its therapeutic use. A thorough understanding of the role of CYP450 in this compound formation is essential for advancing the safe and effective application of this potent sedative and analgesic agent.

References

- 1. Biochemical Identification and Clinical Description of Medetomidine Exposure in People Who Use Fentanyl in Philadelphia, PA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biotransformation of medetomidine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of detomidine in the rat. I. Comparison of 3H-labelled metabolites formed in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CYP2A6 genetic variation and dexmedetomidine disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Metabolic stability and determination of cytochrome P450 isoenzymes' contribution to the metabolism of medetomidine in dog liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stability of 3-Hydroxy Medetomidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stability, and analytical methodologies related to 3-Hydroxy Medetomidine (B1201911), a primary metabolite of the α2-adrenergic receptor agonist, medetomidine.

Chemical Identity and Structure

3-Hydroxy Medetomidine, also known as Medetomidine metabolite MIII, is the result of the biotransformation of medetomidine.[1][2] Its formal chemical name is 3-[1-(1H-imidazol-5-yl)ethyl]-2-methyl-benzenemethanol.[2] The introduction of a hydroxyl group to the medetomidine structure significantly influences its physicochemical properties, including solubility and biological activity.[3]

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 128366-50-7 | [1][2] |

| Molecular Formula | C₁₃H₁₆N₂O | [1][4] |

| Molecular Weight | 216.28 g/mol | [1][4] |

| Physical Formulation | A solid | [2] |

| Purity (Commercial) | ≥95% | [2][5] |

| SMILES | CC1=C(CO)C=CC=C1C(C)C2=CN=CN2 | [2] |

| InChI | InChI=1S/C13H16N2O/c1-9-11(7-16)4-3-5-12(9)10(2)13-6-14-8-15-13/h3-6,8,10,16H,7H2,1-2H3,(H,14,15) | [2] |

Chemical Stability and Storage

This compound is a stable compound when stored under appropriate conditions. Commercially available standards are reported to have a stability of at least four years when stored at -20°C.[2] For shipping, it is generally stable at room temperature in the continental US, though this may vary for other locations.[1][2]

While specific degradation pathway studies for this compound are not extensively detailed in the provided literature, information on its parent compound, medetomidine, offers valuable insights. Medetomidine's stability can be compromised when mixed with other drugs. For instance, a combination of methadone and medetomidine was found to fail stability criteria before six months of storage in syringes.[6] Furthermore, medetomidine is susceptible to photodegradation in aquatic environments, with a half-life of less than 1.5 days under sunlit conditions, primarily through reaction with singlet oxygen.[7][8] This suggests that exposure to light and certain chemical mixtures could potentially impact the stability of its hydroxylated metabolite as well.

| Parameter | Recommendation | Source |

| Storage Temperature | -20°C | [2] |

| Long-term Stability | ≥ 4 years | [2] |

| Shipping Condition | Room temperature (continental US) | [1][2] |

Metabolic Pathway of Medetomidine

This compound is a product of the extensive metabolism of medetomidine in the liver.[9] The primary metabolic pathway involves hydroxylation, a reaction catalyzed by cytochrome P450 enzymes.[9][10] This is followed by conjugation with glucuronic acid, which facilitates its excretion, primarily through the kidneys.[9][10]

The metabolic conversion of medetomidine is a critical aspect of its pharmacokinetics and is essential for its clearance from the body. The diagram below illustrates this biotransformation process.

Caption: Metabolic conversion of Medetomidine to its hydroxylated and conjugated forms.

Experimental Protocols for Analysis

The detection and quantification of this compound, particularly in biological matrices and street drug samples, rely on advanced analytical techniques. High-performance liquid chromatography (HPLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and direct analysis in real time mass spectrometry (DART-MS) are the predominant methods employed.[10][11]

Sample Preparation

A crucial step in the analysis of biological samples is the pre-treatment with glucuronidase. This enzymatic hydrolysis is often necessary to cleave the glucuronide conjugate, thereby releasing free this compound for detection.[12] Studies have shown that omitting this step can lead to a significant underestimation of exposure, with as many as 32% of medetomidine exposures being missed.[12]

Analytical Workflow

The general workflow for the analysis of this compound in a research or clinical setting is depicted in the following diagram.

Caption: A typical experimental workflow for the analysis of this compound.

The analytical methods are highly sensitive and specific, allowing for the determination of isomeric composition and the identification of co-occurring substances in complex mixtures.[11][13] For instance, chiral chromatography has been used to differentiate between the dex- and levo-isomers of medetomidine in street drug samples.[13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. CAS 128366-50-7: this compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. This compound - Cayman Chemical [bioscience.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Photochemical fate of medetomidine in coastal and marine environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of detomidine in the rat. I. Comparison of 3H-labelled metabolites formed in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enantiomeric Determination of Medetomidine in Street Drug Samples (August 2024-February 2025) and Implications for Immunoassay Test Strip Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemical Identification and Clinical Description of Medetomidine Exposure in People Who Use Fentanyl in Philadelphia, PA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

Foundational Research on the In Vivo Metabolism of Medetomidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medetomidine (B1201911), a potent and selective α2-adrenergic agonist, is widely utilized in veterinary medicine for its sedative and analgesic properties. Understanding its metabolic fate is crucial for optimizing its therapeutic use, predicting potential drug-drug interactions, and ensuring animal safety. This technical guide provides an in-depth overview of the foundational research on the in vivo metabolism of medetomidine, detailing its metabolic pathways, the enzymes responsible for its biotransformation, and the resulting metabolites. The guide also outlines key experimental protocols for studying medetomidine metabolism and presents quantitative pharmacokinetic data across different species.

Core Metabolic Pathways

The in vivo metabolism of medetomidine is a biphasic process, primarily occurring in the liver. The initial Phase I reactions involve oxidation, followed by Phase II conjugation reactions, which facilitate the excretion of the metabolites.

Phase I Metabolism: Hydroxylation

The primary Phase I metabolic pathway for medetomidine is hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[1] This process predominantly involves the oxidation of the methyl group on the imidazole (B134444) ring, leading to the formation of hydroxymedetomidine.[2] In dogs, the principal CYP isoenzymes involved are CYP3A, with minor contributions from CYP2D and CYP2E.[1]

Phase II Metabolism: Glucuronidation

Following hydroxylation, the resulting hydroxymedetomidine undergoes Phase II conjugation with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of a more water-soluble glucuronide conjugate, which is readily excreted in the urine.[3]

Key Metabolites

The major metabolites of medetomidine identified in vivo are:

-

Hydroxymedetomidine: The primary product of Phase I metabolism.

-

Hydroxymedetomidine-glucuronide: The main final metabolite excreted in the urine.[2][3]

-

Medetomidine Carboxylic Acid: Another metabolite found in urine, suggesting further oxidation of the hydroxylated intermediate.

Quantitative Data: Pharmacokinetic Parameters

The pharmacokinetic profile of medetomidine varies across species. A summary of key parameters is presented in the table below.

| Species | Administration Route | Dose (µg/kg) | Tmax (h) | Cmax (ng/mL) | Vd (L/kg) | Cl (mL/min/kg) | t½ (h) | Reference(s) |

| Dog | IV | 40 | - | 18.5 ± 4.7 | 2.8 | 33.4 | 0.97 - 1.60 | [2][4] |

| IM | 80 | < 0.5 | - | - | 27.5 | - | [2] | |

| Cat | IM | 80 | < 0.5 | - | 3.5 | - | 0.97 - 1.60 | [2] |

| Rat | SC | 80 | - | - | - | - | 0.97 - 1.60 | [2] |

| SC | 50 | - | 14.4 ± 3.0 (serum) | - | - | - | [5] |

Note: Tmax = Time to maximum concentration; Cmax = Maximum concentration; Vd = Volume of distribution; Cl = Clearance; t½ = Elimination half-life. Values are presented as mean ± standard deviation where available.

Experimental Protocols

Detailed methodologies are essential for the accurate study of medetomidine metabolism. Below are outlines of key experimental protocols.

In Vitro Metabolism using Liver Microsomes

This assay is fundamental for identifying the primary metabolic pathways and the enzymes involved.

1. Materials:

- Pooled liver microsomes from the target species (e.g., dog, rat)

- Medetomidine standard

- NADPH regenerating system (or NADPH)

- Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

- Internal standard (e.g., dextromethorphan)

- Organic solvent for reaction termination (e.g., acetone, acetonitrile)

- HPLC-MS/MS or LC-MS/MS system

2. Incubation Procedure:

- Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 1 mg/mL.[1]

- Pre-incubate the microsomal suspension with the NADPH regenerating system for 5 minutes at 37°C.[1]

- Initiate the metabolic reaction by adding medetomidine at various concentrations (e.g., 10-5000 nM).[1]

- Incubate for a defined period (e.g., 10 minutes for initial velocity determination).[1]

- Terminate the reaction by adding a cold organic solvent containing the internal standard.[1]

- Centrifuge the samples to precipitate proteins.

- Analyze the supernatant for the depletion of the parent drug and the formation of metabolites using a validated LC-MS/MS method.

3. Data Analysis:

- Determine Michaelis-Menten kinetic parameters (Vmax and Km) by non-linear regression of the initial velocity data.[1]

- Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Rats

This protocol is designed to determine the pharmacokinetic profile of medetomidine in a rodent model.

1. Animal Model:

- Male Sprague-Dawley rats are a commonly used strain.[5]

2. Drug Administration:

- Administer medetomidine via the desired route (e.g., subcutaneous (SC) injection).[5] A typical dose for pharmacokinetic studies is 80 µg/kg.[2]

3. Sample Collection:

- Collect blood samples at predetermined time points (e.g., 10, 20, 30, 40, 50, 60, 120, 180, and 240 minutes post-dose) via an appropriate method (e.g., tail vein or jugular vein cannulation).

- Collect urine over a specified period (e.g., 24 hours) using metabolic cages.

4. Sample Processing:

- For blood samples, centrifuge to obtain plasma or serum and store at -80°C until analysis.

- For urine samples, measure the total volume and store an aliquot at -80°C.

5. Bioanalytical Method: